Hexanamide, N-(aminocarbonyl)-2-ethylidene-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE is an organic compound with the molecular formula C10H18N2O2. It is a derivative of hexanamide, featuring a carbamoyl group and an ethylidene substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE typically involves the reaction of 3-methylhexanoic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethylidene group may also participate in interactions with enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE: shares structural similarities with other carbamoyl derivatives such as N-carbamoyl-α-amino acids and N-carbamoylglutamic acid.
N-carbamoyl-α-amino acids: These compounds are used in the production of optically pure amino acids through enzymatic resolution.
N-carbamoylglutamic acid: This compound is used in the treatment of hyperammonemia and has a similar carbamoyl functional group.
Uniqueness: N-CARBAMOYL-2-ETHYLIDENE-3-METHYLHEXANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18N2O2 |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-carbamoyl-2-ethylidene-3-methylhexanamide |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)8(5-2)9(13)12-10(11)14/h5,7H,4,6H2,1-3H3,(H3,11,12,13,14) |
InChI-Schlüssel |
KSXJYGKGCRJJKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=CC)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.